Pyridin-4-YL-methanethiol
Overview
Description
Pyridin-4-YL-methanethiol is an organic compound with the molecular formula C6H7NS . It is also known by other names such as 4-Pyridinemethanethiol and 4-(mercaptomethyl)pyridine .
Molecular Structure Analysis
The molecular structure of Pyridin-4-YL-methanethiol consists of a pyridine ring attached to a methanethiol group . The molecular weight is 125.19 .Chemical Reactions Analysis
While specific chemical reactions involving Pyridin-4-YL-methanethiol are not available, it’s important to note that STM has been used to study the interaction between surface adsorbates and electrocatalysts .Physical And Chemical Properties Analysis
Pyridin-4-YL-methanethiol has a predicted density of 1.107±0.06 g/cm3 and a boiling point of 109-111 °C (Press: 8 Torr) . Its pKa is predicted to be 8.25±0.10 .Scientific Research Applications
Electrocatalysis and Electrochemistry
Pyridin-4-YL-methanethiol can be used in the field of electrocatalysis and electrochemistry . It can be applied to either functionalize electrode surfaces or act directly as electrode surfaces to enhance reaction rates, efficiencies, and selectivity . The atomic and molecular-level understanding of electrocatalyst surfaces and corresponding electrochemical interfaces is indispensable for the rational optimization and design of electrocatalysts .
Synthesis of Derivatives
Pyridin-4-YL-methanethiol can be used in the synthesis of various derivatives . It can be used as a starting material in the synthesis of complex organic compounds .
Life Science Research
Pyridin-4-YL-methanethiol can be used in various areas of life science research . It can be used in the study of biological systems, drug discovery, and development .
Material Science Research
Pyridin-4-YL-methanethiol can also be used in material science research . It can be used in the study of new materials and their properties .
Chemical Synthesis
Pyridin-4-YL-methanethiol can be used in chemical synthesis . It can be used as a reagent in various chemical reactions .
Chromatography
Pyridin-4-YL-methanethiol can be used in chromatography . It can be used in the separation and analysis of complex mixtures .
Analytical Research
Pyridin-4-YL-methanethiol can be used in analytical research . It can be used in the development and validation of analytical methods .
Safety and Hazards
Mechanism of Action
- The primary targets of Pyridin-4-Yl-Methanethiol are not explicitly documented in the available literature. However, it is widely used in organic synthesis, acting as a strong acid to catalyze various organic reactions such as esterification, acylation, and amidation . These reactions involve interactions with specific functional groups in the reactants.
Target of Action
Pharmacokinetics
Action Environment
properties
IUPAC Name |
pyridin-4-ylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWAUUTYKFAJBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517928 | |
Record name | (Pyridin-4-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-YL-methanethiol | |
CAS RN |
1822-53-3 | |
Record name | (Pyridin-4-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridin-4-ylmethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Pyridin-4-yl-methanethiol facilitate the construction of single-molecule wires with metalloporphyrins? What makes this approach advantageous?
A: Pyridin-4-yl-methanethiol exhibits a strong affinity for coordinating with the metal ion at the center of metalloporphyrins [, ]. Researchers exploit this property to create robust single-molecule electrical contacts.
- Controlled Orientation: By modifying both the STM tip and surface electrodes with Pyridin-4-yl-methanethiol, researchers can precisely control the orientation of the metalloporphyrin molecule within the single-molecule wire [].
- Enhanced Conductance: This controlled, flat configuration leads to significantly higher conductance (up to three orders of magnitude) compared to previous methods that wired porphyrins from the outer ring [].
- High Stability: The strong coordination bond between Pyridin-4-yl-methanethiol and the metalloporphyrin contributes to the formation of highly stable single-molecule junctions with extended lifetimes [].
Q2: What are the potential implications of using Pyridin-4-yl-methanethiol in building single-molecule wires for nanoelectronics and other applications?
A2: The utilization of Pyridin-4-yl-methanethiol in constructing single-molecule wires holds promising implications for various fields:
- Nanoelectronics: The ability to create highly conductive and stable single-molecule wires could revolutionize the development of miniaturized electronic components, leading to faster and more energy-efficient devices [].
- Molecular Sensors: The unique properties of metalloporphyrins, combined with the precise control offered by Pyridin-4-yl-methanethiol, could be harnessed to develop highly sensitive and selective molecular sensors [].
- Photovoltaic Devices: Metalloporphyrins are known for their optoelectronic properties. Incorporating them into single-molecule wires using this method could lead to advancements in solar energy harvesting technologies [].
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